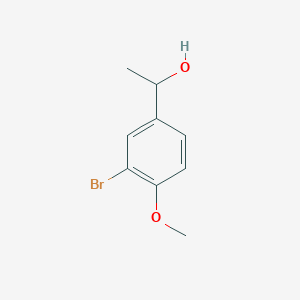
1-(3-Bromo-4-methoxyphenyl)ethanol
Overview
Description
1-(3-Bromo-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanol moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-methoxyacetophenone followed by reduction. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting bromo compound is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in research laboratories can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-Bromo-4-methoxyacetophenone.
Reduction: 4-Methoxyphenylethanol.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research involving potential therapeutic agents and drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethanol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. The presence of the bromine and methoxy groups can influence its binding affinity and reactivity with molecular targets. The ethanol moiety can also participate in hydrogen bonding and other interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-Chloro-4-methoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-Bromo-4-methoxyphenyl)propanol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness
1-(3-Bromo-4-methoxyphenyl)ethanol is unique due to the combination of its bromine and methoxy substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of these groups can enhance its utility in specific synthetic and research applications compared to its analogs .
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHQGTDOJDHQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


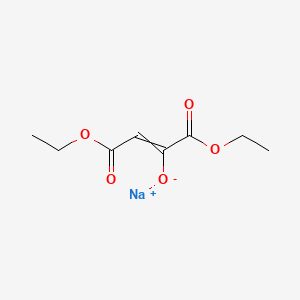
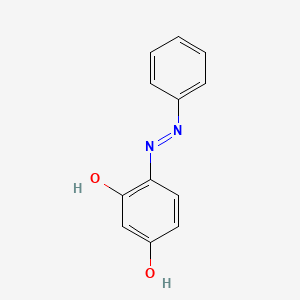
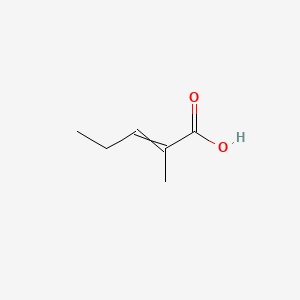
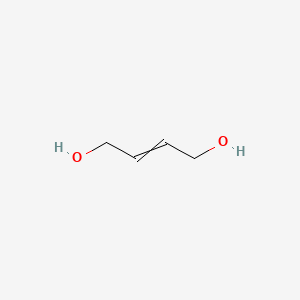
![3-[3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B7806559.png)
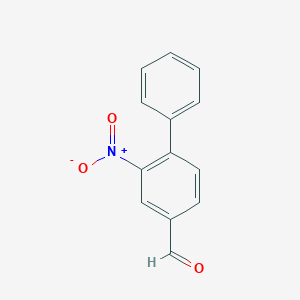
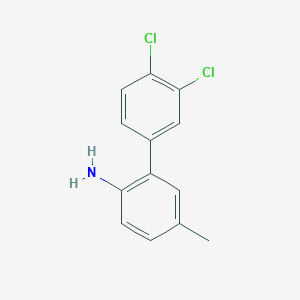
![1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B7806583.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)
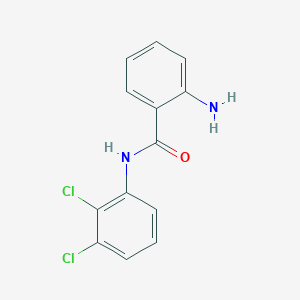
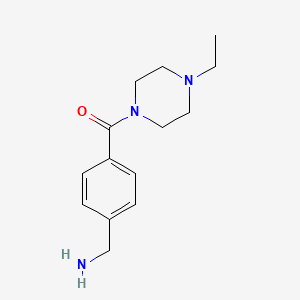
![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)
![3-methyl-2-[(propan-2-yl)amino]butanoic acid](/img/structure/B7806624.png)
